molecular formula C18H20FN3O4 B6562602 N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 1091061-42-5

N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Cat. No.: B6562602
CAS No.: 1091061-42-5
M. Wt: 361.4 g/mol
InChI Key: LGSITNVZVOJDEF-UHFFFAOYSA-N
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Description

The compound “N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide” features a central ethanediamide (oxalamide) backbone, with substitutions at both nitrogen atoms. The N-(5-methyl-1,2-oxazol-3-yl) group introduces a heterocyclic oxazole moiety, while the N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl} substituent incorporates a tetrahydropyran (oxan) ring bearing a 4-fluorophenyl group.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-12-10-15(22-26-12)21-17(24)16(23)20-11-18(6-8-25-9-7-18)13-2-4-14(19)5-3-13/h2-5,10H,6-9,11H2,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSITNVZVOJDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves a multi-step process:

  • Formation of the 4-fluorophenyloxane ring: : This is typically achieved through a nucleophilic substitution reaction, where a 4-fluorophenyl group is introduced to an oxane ring precursor.

  • Oxazol-3-yl ethanediamide synthesis: : This step involves forming the oxazol ring via cyclization of an appropriate precursor, followed by its attachment to an ethanediamide backbone.

  • Coupling the two fragments: : Finally, the two primary fragments are coupled together using a suitable linker and catalyst, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production involves scaling up the laboratory procedures with optimizations for yield and purity. Large-scale reactors and continuous flow systems are utilized to ensure consistency and efficiency. Stringent quality control measures are implemented to monitor the chemical composition and structural integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide undergoes various types of chemical reactions, including:

  • Oxidation and Reduction: : The compound can participate in both oxidation and reduction reactions, potentially altering the functional groups attached to the core structure.

  • Substitution Reactions: : Both nucleophilic and electrophilic substitution reactions are feasible, particularly on the oxane and oxazole rings.

  • Hydrolysis: : The amide bonds in the compound are susceptible to hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride

  • Substitution reagents: : Halogenating agents like bromine, or nucleophiles like amines and alcohols

Major Products

  • Oxidized derivatives: : Compounds with additional oxygen-containing functional groups.

  • Reduced derivatives: : Compounds where the original functional groups have been hydrogenated.

  • Substituted derivatives: : Variants with altered functional groups depending on the reagents used.

Scientific Research Applications

N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide has found utility in several research domains:

  • Chemistry: : Used as a building block in organic synthesis and in studies of reaction mechanisms.

  • Biology: : Investigated for its interactions with various biological targets, including enzymes and receptors.

  • Medicine: : Explored for potential therapeutic effects, particularly in anti-inflammatory and anti-cancer research.

  • Industry: : Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The compound's mechanism of action involves its ability to interact with specific molecular targets, such as enzymes and receptors. Its structural features allow it to fit into binding sites and alter the activity of these targets. The pathways involved typically include signal transduction pathways, metabolic processes, and gene expression modulation, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several sulfonamide and Schiff base derivatives reported in the literature. Key comparisons include:

2.1. Sulfonamide Derivatives
  • 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (): Structure: Contains a sulfonamide (-SO₂NH-) linker instead of an ethanediamide group. The 5-methyl-1,2-oxazol-3-yl moiety is retained. Synthesis: Prepared via coupling of 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide with p-toluenesulfonyl chloride under alkaline conditions . Activity: Designed for antimicrobial applications, leveraging sulfonamide’s historical role as antibiotics .
2.2. Schiff Base Ligands
  • 4-((2-Hydroxybenzylidene)amino)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (L2) (): Structure: Features a sulfonamide-linked Schiff base (imine group) with a 5-methyl-1,2-oxazol-3-yl substituent. Activity: Demonstrates cytotoxicity against human breast cancer cells (MDA-MB-231), with activity attributed to the oxazole ring’s electron-withdrawing properties and the Schiff base’s metal-chelating ability .
2.3. Acetylated Metabolites
  • N4-Acetylsulfamethoxazole (): Structure: Contains an acetylated sulfonamide group linked to the 5-methyl-1,2-oxazol-3-yl moiety.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The ethanediamide group may reduce solubility relative to sulfonamides due to decreased hydrogen-bonding capacity.
  • Metabolic Stability: Fluorination typically slows oxidative metabolism, suggesting longer half-life than non-fluorinated analogs .

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